molecular formula C11H10O7 B14150262 1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol CAS No. 90412-25-2

1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol

Cat. No.: B14150262
CAS No.: 90412-25-2
M. Wt: 254.19 g/mol
InChI Key: NSAFGSKTIIFYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol can be synthesized through the esterification of 1,3-dioxo-2-benzofuran-5-carboxylic acid with ethane-1,2-diol . The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzofuran derivatives.

Scientific Research Applications

1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The benzofuran structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes . The exact molecular targets and pathways are still under investigation, but its structure suggests it may interfere with cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol is unique due to its specific benzofuran structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

90412-25-2

Molecular Formula

C11H10O7

Molecular Weight

254.19 g/mol

IUPAC Name

1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol

InChI

InChI=1S/C9H4O5.C2H6O2/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12;3-1-2-4/h1-3H,(H,10,11);3-4H,1-2H2

InChI Key

NSAFGSKTIIFYHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O.C(CO)O

Related CAS

43011-20-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.